molecular formula C3H2N2O3 B15234883 3-Nitroisoxazole

3-Nitroisoxazole

Cat. No.: B15234883
M. Wt: 114.06 g/mol
InChI Key: AOIHSSHDSKUPRK-UHFFFAOYSA-N
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Description

3-Nitroisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a nitro group (-NO₂) at the 3-position. Its molecular formula is C₃H₂N₂O₃, with a molecular weight of 114.06 g/mol. The nitro group at C-3 imparts significant electrophilic reactivity, making it a key intermediate in synthetic organic chemistry and drug discovery . Isoxazole derivatives are widely studied due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C3H2N2O3

Molecular Weight

114.06 g/mol

IUPAC Name

3-nitro-1,2-oxazole

InChI

InChI=1S/C3H2N2O3/c6-5(7)3-1-2-8-4-3/h1-2H

InChI Key

AOIHSSHDSKUPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitroisoxazole can be synthesized through several methods, with one of the most common being the [3+2] cycloaddition reaction. This method involves the reaction of nitrile oxides with nitroalkenes under mild conditions, often at room temperature, to yield the desired nitroisoxazole derivatives . Another approach involves the condensation of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically employs scalable synthetic routes that ensure high yield and purity. The [3+2] cycloaddition reaction is favored due to its high selectivity and efficiency. Additionally, the use of metal-free synthetic routes has gained attention for being more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Nitroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitroisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroisoxazole and its derivatives often involves the generation of reactive oxygen species (ROS) due to the presence of the nitro group. This leads to oxidative stress in target cells, which can result in cell death. In the case of its antiparasitic activity, this compound derivatives interact with enzymes such as cruzipain, a cysteine protease in Trypanosoma cruzi, leading to the inhibition of the parasite’s growth .

Comparison with Similar Compounds

Structural Isomerism and Regioselectivity

3-Nitroisoxazole differs from positional isomers such as 4-nitroisoxazole (CAS 1121-14-8) and 5-nitroisoxazole in the placement of the nitro group. highlights that 4-nitroisoxazoles are synthesized via nucleophilic addition of alcohols to 3-methyl-4-nitro-5-(trichloromethyl)isoxazole under alkaline conditions. The C-3 nitro substitution in this compound enhances electrophilicity compared to C-4 or C-5 isomers, influencing reactivity in cycloaddition and substitution reactions .

Table 1: Positional Isomer Comparison

Compound Nitro Position Key Reactivity Synthesis Method
This compound C-3 High electrophilicity Cu(OAc)₂/NH₄I-mediated coupling
4-Nitroisoxazole C-4 Alkaline alcohol addition Nucleophilic substitution
5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid C-3 (nitro on phenyl) Bioactive intermediate Nitrile oxide cycloaddition

Substituent Effects on Physicochemical Properties

The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., amino, methyl) significantly alters solubility, stability, and bioactivity:

  • 3-Amino-5-methyl-isoxazole (CAS 1072-67-9): The amino group at C-3 increases nucleophilicity, making it a precursor for antitubercular agents .
  • Ethyl-5-acetylisoxazole-3-carboxylate (CAS 104776-70-7): The ester and acetyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
  • 3-Nitro-5-(trimethylsilyl)isoxazole (CAS 96914-20-4): The trimethylsilyl group at C-5 stabilizes the ring against hydrolysis, enabling use in silicon-based coupling reactions .

Table 2: Substituent Impact on Properties

Compound Substituents Key Property Application
This compound -NO₂ at C-3 Electrophilic reactivity Intermediate for explosives
3-Amino-5-methyl-isoxazole -NH₂ at C-3, -CH₃ at C-5 Enhanced nucleophilicity Antimicrobial agents
5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid -NO₂ on phenyl, -COOH at C-3 High polarity Research probes

Table 3: Bioactivity Comparison

Compound Bioactivity Mechanism
This compound Anticandidate DNA damage via nitro reduction
3-Amino-5-methyl-isoxazole Antitubercular Enzyme inhibition
MLS001216877 Kinase inhibition ATP-binding site competition

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